Cas no 99307-44-5 (2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure)

2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure structure
99307-44-5 structure
Product Name:2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure
CAS No:99307-44-5
Molecular Formula:C16H19NO5
Molecular Weight:305.326
CID:2025477
PubChem ID:122706792

2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure Properties

Names and Identifiers

    • 2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure
    • 2,3-Dihydro-5-methoxy-6-methyl-7-[(3-methyl-2-butenyl)oxy]-1-oxo-4(1H)-isoindolcarbonsaeure
    • Duricaulic acid
    • 6LUU9T79QN
    • 5-Methoxy-6-methyl-7-(3-methylbut-2-enoxy)-1-oxo-isoindoline-4-carboxylic acid
    • 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-5-methoxy-6-methyl-7-((3-methyl-2-buten-1-yl)oxy)-1-oxo-
    • UNII-6LUU9T79QN
    • 99307-44-5
    • 5-methoxy-6-methyl-7-(3-methylbut-2-enoxy)-1-oxo-2,3-dihydroisoindole-4-carboxylic acid
    • InChIKey: UPZZADAGKYWUKG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C16H19NO5/c1-8(2)5-6-22-14-9(3)13(21-4)12(16(19)20)10-7-17-15(18)11(10)14/h5H,6-7H2,1-4H3,(H,17,18)(H,19,20)
    • SMILES: CC1=C(C2=C(CNC2=O)C(=C1OC)C(=O)O)OCC=C(C)C

Computed Properties

  • Exact Mass: 305.12632271g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 305.12632271g/mol
  • Heavy Atom Count: 22
  • Complexity: 471
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.9Ų

2,3-Dihydro-5-methoxy-6-methyl-7--1-oxo-4(1H)-isoindolcarbonsaeure Related Literature

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